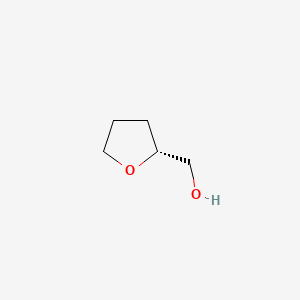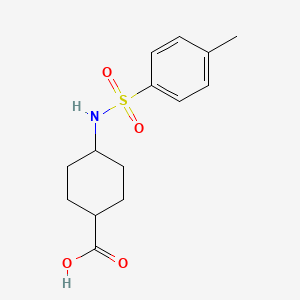
Val-Asn
説明
Val-Asn, also known as L-Valyl-L-asparagine, is a dipeptide composed of the amino acids valine and asparagine . It has a molecular formula of C9H17N3O4 .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . Its average mass is 231.249 Da and its monoisotopic mass is 231.121902 Da .
Chemical Reactions Analysis
This compound, being a peptide, can undergo various chemical reactions. For instance, Asn-Gly-containing peptides have been found to have a propensity towards β-turn structures . Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides have also been reported .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C9H17N3O4, an average mass of 231.249 Da, and a monoisotopic mass of 231.121902 Da .
科学的研究の応用
1. Role in Human Memory and Hippocampal Function
Val-Asn, specifically the Val66Met polymorphism of the Brain-Derived Neurotrophic Factor (BDNF), has been studied for its significant role in human memory and hippocampal function. Research has shown that this polymorphism affects the secretion of BDNF, which is crucial for hippocampal plasticity. The presence of the Met allele has been associated with poorer episodic memory and abnormal hippocampal activation. This demonstrates the important role of this compound polymorphism in cognitive functions and neurobiology (Egan et al., 2003).
2. Hypolipidemic Effects
This compound, as part of a longer peptide sequence (Val-Phe-Val-Arg-Asn), has been explored for its lipid-lowering effects. This peptide, identified from chickpea peptides, has been shown to significantly decrease levels of total cholesterol and triglycerides in liver and serum in hyperlipidemic mice. These findings indicate the potential of this compound-containing peptides in the treatment of lipid disorders and related metabolic conditions (Zhang et al., 2020).
3. Impact on Mating Behavior in Insects
This compound is part of a peptide sequence in Drosophila funebris, which influences the mating behavior of virgin female flies. The peptide, produced in the male's paragonial gland, reduces the receptivity of the female post-mating, illustrating a biological mechanism of mating and reproductive behavior in insects (Baumann et al., 1975).
4. Role in Protein Transport and Sugar Recognition
The this compound sequence plays a role in the transportation and recognition of sugars in certain proteins. A study on the lactose permease double mutant Val-177/Asn-322 revealed insights into the mechanisms of sugar transport and recognition, contributing to our understanding of protein function and cellular metabolism (Brooker, 1990).
5. N-Glycosylation of Proteins
The sequence including this compound is crucial in the N-glycosylation of proteins. Research has shown that depending on the position of this compound in the peptide chain, glycosylation rates can be dramatically altered. This has significant implications for protein structure and function, particularly in the context of diseases where glycosylation plays a key role (Bause, 1983).
将来の方向性
Val-Asn has been identified as a potent antioxidant component isolated from Jiuzao, a residue after baijiu distillation . It can be used in baijiu to enhance its antioxidant effect without affecting the main flavor and taste . This suggests potential applications of this compound in the food and beverage industry.
作用機序
Target of Action
The primary target of the compound H-Val-Asn-OH, also known as Val-Asn, is the HIV-1 protease (HIV PR) . This enzyme plays a crucial role in the life cycle of the HIV retrovirus, particularly in the proper assembly and maturation of infectious virions .
Mode of Action
The interaction of this compound with its target, the HIV-1 protease, results in significant changes in the life cycle of the HIV retrovirus. The HIV-1 protease is required to cleave a viral polyprotein precursor into individual mature proteins . The inhibition of this process by this compound disrupts the assembly and maturation of the virions, thereby inhibiting the progression of the viral infection .
Biochemical Pathways
This compound affects the biochemical pathways involved in the life cycle of the HIV retrovirus. The HIV retrovirus infects T cells, and its RNA is reverse-transcribed to DNA by a virally encoded enzyme, the reverse transcriptase (RT). The viral DNA then enters the cell nucleus, where it is integrated into the genetic material of the cell by a second virally encoded enzyme, the integrase . The HIV-1 protease, the third virally encoded enzyme, is required to cleave a viral polyprotein precursor into individual mature proteins . The inhibition of this process by this compound disrupts the assembly and maturation of the virions .
Pharmacokinetics
The compound’s effectiveness as an inhibitor of the hiv-1 protease suggests that it has sufficient bioavailability to interact with its target in the body .
Result of Action
The result of this compound’s action is the disruption of the HIV retrovirus’s life cycle. By inhibiting the HIV-1 protease, this compound prevents the proper assembly and maturation of infectious virions . This leads to a decrease in the number of infectious virions that can be produced, thereby inhibiting the progression of the viral infection .
特性
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-4(2)7(11)8(14)12-5(9(15)16)3-6(10)13/h4-5,7H,3,11H2,1-2H3,(H2,10,13)(H,12,14)(H,15,16)/t5-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITCOKQIPFWQQD-FSPLSTOPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valylasparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
66170-00-1 | |
| Record name | Valylasparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2-(Trifluoromethyl)phenyl]morpholine](/img/structure/B3024359.png)







![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3024372.png)
![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3024373.png)